molecular formula C6H15NO2S B13221038 2,3-Dimethylbutane-1-sulfonamide

2,3-Dimethylbutane-1-sulfonamide

Cat. No.: B13221038
M. Wt: 165.26 g/mol
InChI Key: MBCWPDFQUVEFSB-UHFFFAOYSA-N
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Description

2,3-Dimethylbutane-1-sulfonamide (CAS 854462-06-9) is an aliphatic sulfonamide compound of significant interest in modern chemical research and development. With the molecular formula C6H15NO2S and a molecular weight of 165.25 g/mol, this organosulfur compound serves as a valuable synthetic intermediate and building block for the creation of more complex molecules . The sulfonamide functional group (-SO2NH2) is a cornerstone in medicinal and agricultural chemistry, known for its versatility and presence in a wide range of bioactive molecules . While antibacterial sulfonamides typically contain an aromatic amine moiety, aliphatic sulfonamides like this compound are pivotal in the discovery of new pharmaceuticals with diverse activities, including potential applications in anticancer, antioxidant, and enzyme inhibition studies . Researchers utilize such compounds as precursors in the synthesis of sulfonimidates and other sophisticated sulfur(VI) derivatives, which are increasingly important in drug discovery programs and materials science . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

2,3-dimethylbutane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-5(2)6(3)4-10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)

InChI Key

MBCWPDFQUVEFSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Common Approaches

These methods vary in terms of reagent availability, reaction conditions, yields, and environmental impact.

Specific Preparation Methods for 2,3-Dimethylbutane-1-sulfonamide

Direct Sulfonylation of 2,3-Dimethylbutan-1-amine

The most straightforward approach involves reacting 2,3-dimethylbutan-1-amine with a sulfonyl chloride reagent under basic conditions to yield the sulfonamide.

Typical Reaction Conditions:

Parameter Details
Amine 2,3-Dimethylbutan-1-amine
Sulfonylating Agent Sulfonyl chloride (e.g., chlorosulfonic acid derivative)
Base Triethylamine or pyridine to scavenge HCl
Solvent Dichloromethane, tetrahydrofuran, or ethyl acetate
Temperature 0°C to room temperature
Reaction Time 1 to 24 hours
Workup Extraction, washing, purification by recrystallization or chromatography

This method is widely used due to its simplicity and high selectivity. The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond.

Sulfur Dioxide Insertion Using Potassium Metabisulfite (K2S2O5)

A greener alternative involves the use of potassium metabisulfite as a sulfur dioxide source, combined with amines and nitro compounds under copper-catalyzed conditions to form sulfonamides.

Key Features:

  • Copper catalyst facilitates S–N bond formation.
  • Deep eutectic solvents (DES) or other green solvents can be used.
  • High atom economy with minimal toxic by-products.
  • Suitable for gram-scale synthesis with yields around 70–80%.

This method can be adapted for alkyl amines such as 2,3-dimethylbutan-1-amine, although steric hindrance from methyl groups may affect yield.

DABSO (DABCO-Bis(sulfur dioxide)) Mediated Synthesis

DABSO is a stable, solid sulfur dioxide surrogate that allows safe and efficient introduction of sulfonyl groups.

Typical Procedure:

  • Reaction of 2,3-dimethylbutan-1-amine with DABSO and an oxidant or coupling partner.
  • May involve a one-pot, two-step process with intermediates.
  • Often catalyzed by copper or palladium complexes.
  • Reaction conditions optimized for electron-donating substituents, moderate steric hindrance tolerated.

This method is advantageous for its operational simplicity and safety profile.

Mechanochemical Palladium-Catalyzed Coupling

A recent green chemistry advance involves mechanochemical (grinding) methods combining potassium metabisulfite, amines, and aryl halides under palladium catalysis to produce sulfonamides.

  • Enables solvent-free or minimal solvent conditions.
  • Broad functional group tolerance.
  • Can be scaled up efficiently.
  • Potentially applicable to alkyl amines like 2,3-dimethylbutan-1-amine with appropriate aryl partners.

This method is promising but less commonly applied specifically to aliphatic sulfonamides.

Reaction Mechanism Insights

The sulfonamide bond formation generally follows:

  • Activation of sulfur dioxide or sulfonyl precursor to form sulfonyl electrophile.
  • Nucleophilic attack by the amine nitrogen on the electrophilic sulfur center.
  • Elimination of leaving groups (e.g., chloride, bismuth salts).
  • Formation of the stable sulfonamide S–N bond.

Catalysts such as copper or palladium facilitate the activation and coupling steps, improving yields and selectivity.

Experimental Data and Characterization

While direct experimental data for this compound is limited in open literature, analogous sulfonamides have been characterized by:

  • Melting Points: Typically between 100–150°C depending on purity and substituents.
  • Infrared Spectroscopy (IR): Characteristic sulfonamide NH stretching around 3200–3400 cm⁻¹ and strong S=O stretching bands near 1150 and 1350 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR shows NH proton signals and alkyl methyl/methylene signals; $$^{13}C$$ NMR confirms alkyl carbons.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.

These data confirm the successful synthesis and purity of sulfonamide compounds.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Sulfonyl Chloride with Amine 2,3-Dimethylbutan-1-amine + sulfonyl chloride, base, inert solvent, 0–25°C Simple, high yield, scalable Requires sulfonyl chloride, corrosive reagents
K2S2O5 Copper-Catalyzed Reaction 2,3-Dimethylbutan-1-amine + K2S2O5 + nitro compound + Cu catalyst, DES solvent Green, mild, good functional group tolerance Moderate yields, catalyst required
DABSO-Mediated Synthesis 2,3-Dimethylbutan-1-amine + DABSO + oxidant, Cu or Pd catalyst Safe sulfur source, efficient Catalyst and oxidant needed, steric effects possible
Mechanochemical Pd-Catalyzed 2,3-Dimethylbutan-1-amine + K2S2O5 + aryl bromide + Pd catalyst, grinding Solvent-free, scalable, green Requires specialized equipment, less common

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbutane-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

Research Findings and Limitations

Key Observations

  • Structural saturation directly impacts molecular weight, stability, and intermolecular interactions.
  • Stereochemistry (e.g., the (S)-configuration in the unsaturated analog) may critically affect biological activity, though this remains unexplored for the saturated derivative.

Data Gaps

  • Experimental data (e.g., melting/boiling points, density) for both compounds are unavailable, limiting quantitative comparisons.

Biological Activity

2,3-Dimethylbutane-1-sulfonamide is a sulfonamide compound recognized for its biological activity, particularly as an antimicrobial agent. This article delves into its mechanisms of action, biological interactions, and potential therapeutic applications based on diverse research findings.

Sulfonamides, including this compound, primarily function by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition mimics para-aminobenzoic acid (PABA), blocking the active site of DHPS and preventing bacterial growth. The structural similarity to PABA allows sulfonamides to effectively compete for the enzyme's active site, leading to bacteriostatic effects.

Biological Interactions

Recent studies indicate that this compound interacts with various biological targets beyond DHPS. Notably, molecular docking studies have revealed its potential binding affinity to DNA gyrase in Escherichia coli, suggesting a broader spectrum of action against bacterial pathogens. The compound also exhibits interactions with other enzymes involved in critical metabolic pathways, enhancing its relevance in drug development.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria. Research indicates that it retains significant activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's effectiveness can be attributed to its ability to disrupt bacterial folate synthesis and potentially interfere with other metabolic processes .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against common bacterial strains. The results showed that the compound exhibited notable inhibitory effects on bacterial growth, reinforcing its potential as a therapeutic agent .
  • Complex Formation : Another investigation explored the interaction of sulfonamides with Ru(III) ions. The study found that coordination with Ru(III) significantly enhanced the antibacterial properties of this compound derivatives. This complexation improved the therapeutic index compared to uncoordinated sulfonamides, highlighting a novel approach for enhancing drug efficacy .

Comparative Analysis

To better understand the unique properties of this compound in relation to other sulfonamides, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Characteristics
This compoundTwo methyl groups on butane backboneEnhanced solubility and interaction with biological targets
N-Methyl-3,3-dimethylbutane-1-sulfonamideOne methyl group replaced by nitrogenAltered reactivity due to nitrogen substitution
SulfadiazineContains a pyrimidine ringBroad-spectrum antibacterial activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethylbutane-1-sulfonamide, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of 2,3-dimethylbutane followed by amidation. Key steps include:

  • Sulfonation : Use chlorosulfonic acid or SO₃ under controlled anhydrous conditions to avoid side reactions (e.g., oxidation of branched alkanes) .
  • Amidation : React the sulfonyl chloride intermediate with ammonia or amines. Temperature (<0°C) and stoichiometric excess of ammonia (≥1.5 equiv) are critical to minimize hydrolysis .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, with yields reported between 60–75% under optimized conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Look for characteristic signals: δ~1.2–1.4 ppm (methyl groups), δ~3.1–3.3 ppm (S–NH₂ protons), and absence of residual sulfonyl chloride (δ~5.0 ppm) .
  • X-ray Crystallography : Resolve bond angles (e.g., S–N–C: ~117–120°) and torsion angles to confirm stereochemical fidelity. For example, O–S–O angles typically range 104–121° in sulfonamides .

Q. What solvent systems are optimal for chromatographic purification of sulfonamide derivatives?

  • Methodological Answer : Use polar aprotic solvents (e.g., ethyl acetate/hexane gradients) for TLC or column chromatography. Adjust pH to 6–7 to prevent sulfonamide deprotonation, which reduces retention time variability .

Advanced Research Questions

Q. How can contradictions in reported NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or trace impurities. Standardize protocols:

  • Deuterated Solvent Consistency : Use CDCl₃ for non-polar environments or DMSO-d₆ for hydrogen-bonding studies.
  • Spiking Experiments : Compare with authentic samples or add shift reagents (e.g., Eu(fod)₃) to confirm peak assignments .

Q. What mechanistic insights explain the regioselectivity of sulfonamide functionalization in branched alkanes?

  • Methodological Answer : Computational modeling (DFT) and isotopic labeling (e.g., ¹⁵N-ammonia) can clarify:

  • Steric Effects : Bulky 2,3-dimethyl groups favor sulfonation at the less hindered C1 position.
  • Electronic Effects : Electron-rich sulfonyl intermediates stabilize amidation steps, as shown in Hammett studies .

Q. How do temperature and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Profiling : Monitor degradation via HPLC at pH 2–10. Stability peaks at pH 4–6 (t½ > 48 hrs), with hydrolysis dominant at extremes (pH <2 or >9) .
  • Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (>150°C in inert atmospheres) .

Guidance for Experimental Design

  • Controlled Variables : Prioritize temperature, solvent polarity, and reagent purity to minimize batch-to-batch variability.
  • Negative Controls : Include reactions without ammonia to detect residual sulfonyl chloride .
  • Data Triangulation : Cross-validate spectroscopic results with crystallography or computational models .

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